Ethyl 3-(3-methylbutanamido)benzofuran-2-carboxylate
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Overview
Description
Ethyl 3-(3-methylbutanamido)benzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family. . This compound is characterized by its unique structure, which includes a benzofuran ring fused with an ethyl ester and an amide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3-methylbutanamido)benzofuran-2-carboxylate typically involves the formation of the benzofuran ring followed by the introduction of the ethyl ester and amide groups. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the benzofuran ring can be constructed through a free radical cyclization cascade, which is an efficient method for synthesizing complex benzofuran derivatives
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reactions. For example, the use of palladium-catalyzed reactions for the arylation of benzofuran derivatives has been reported to be effective .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-methylbutanamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 3-(3-methylbutanamido)benzofuran-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 3-(3-methylbutanamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with various enzymes and receptors, leading to its biological effects. For instance, it may inhibit certain enzymes involved in tumor growth or viral replication .
Comparison with Similar Compounds
Ethyl 3-(3-methylbutanamido)benzofuran-2-carboxylate can be compared with other benzofuran derivatives such as:
Ethyl benzofuran-3-carboxylate: Similar in structure but lacks the amide group.
Benzofuran-2-carboxamide: Contains an amide group but lacks the ethyl ester group.
The uniqueness of this compound lies in its combined ester and amide functionalities, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-(3-methylbutanoylamino)-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-4-20-16(19)15-14(17-13(18)9-10(2)3)11-7-5-6-8-12(11)21-15/h5-8,10H,4,9H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOHRLDNPXVSES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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